

# Fruquintinib safety profile comparison other VEGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

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## Safety Profile Comparison at a Glance

VEGFR-TKI	Most Common AEs (All Grade)	Notable Grade 3-4 AEs	Key Safety Distinctions
<b>Fruquintinib</b>	Hypertension (61%), HFSR (49%), fatigue [1] [2]	Hypertension (21.2%), HFSR (10.8%) [2]	High selectivity for VEGFR-1, -2, -3; lower off-target inhibition [3] [2]
<b>Regorafenib</b>	HFSR, fatigue, diarrhea [4]	HFSR, hyperbilirubinemia [4]	Broader kinase profile; different AE profile with higher HFSR and hyperbilirubinemia vs. fruquintinib [4]
<b>Lenvatinib</b>	Hypertension, fatigue, diarrhea [5]	N/A	Strong FAERS signal for <b>cardiac failure</b> and <b>cardiomyopathy</b> [5]
<b>Sunitinib</b>	Fatigue, diarrhea, nausea [5]	N/A	Strong FAERS signal for <b>cardiac failure</b> and <b>cardiomyopathy</b> [5]
<b>Ponatinib</b>	N/A	N/A	Strong FAERS signal for <b>cardiomyopathy</b> [5]

VEGFR-TKI	Most Common AEs (All Grade)	Notable Grade 3-4 AEs	Key Safety Distinctions
Vandetanib	N/A	N/A	Strong FAERS signal for <b>Torsade de pointes/QT prolongation</b> [5]

> FAERS = FDA Adverse Event Reporting System; HFSR = Hand-Foot Skin Reaction; N/A = Specific data not fully detailed in the provided search results for this summary table.

## Detailed Safety and Methodology

The safety profiles of these drugs are directly linked to their mechanisms of action and the methodologies used to evaluate them.

## Experimental & Data Collection Protocols

The comparative data is gathered through several robust study designs:

- **Systematic Reviews & Meta-Analyses:** One analysis included 15 reports and 3,832 patients on **fruquintinib** monotherapy. It pooled incidence rates and used odds ratios (OR) to compare the risk of specific cardiovascular events against a placebo, with statistical significance set at  $P < 0.001$  [6].
- **Pharmacovigilance Studies:** Analyses of the FDA Adverse Event Reporting System (FAERS) use disproportionality analysis. Signal strength is measured by multiple metrics, including the Reporting Odds Ratio (ROR) and Empirical Bayes Geometric Mean (EBGM). A higher value indicates a stronger potential safety signal [5].
- **Head-to-Head Clinical Comparisons:** An ambispective observational cohort study directly compared 106 patients on **fruquintinib** with 260 on regorafenib. The primary outcome was time-to-treatment failure (TTF), and adverse events were graded using standardized criteria (likely CTCAE), allowing for a direct comparison of toxicity frequency and severity [4].

## Mechanism of Action and Selectivity

The following diagram illustrates the key difference in the targets of various VEGFR-TKIs, which underlies their distinct safety profiles.

**Fruquintinib**'s high specificity for VEGFRs results in a strong "on-target" effect, effectively inhibiting angiogenesis but also consistently causing VEGF-inhibition-related hypertension [3] [2]. In contrast, the broader kinase inhibition of agents like regorafenib leads to a wider range of "off-target" adverse events [4] [2].

## Management and Clinical Implications

- **Proactive Monitoring is Essential:** For **fruquintinib**, close monitoring of blood pressure is crucial, given the high incidence of hypertension. Proactive management with antihypertensives is often required [1].
- **Toxicity Profiles Guide Choice:** The choice between agents can be influenced by a patient's comorbidities. For instance, a patient with a history of cardiac failure might not be an ideal candidate for lenvatinib or sunitinib, while a patient with difficult-to-control hypertension may require careful assessment before starting **fruquintinib** [5] [1].
- **Dose Modification is Common:** Managing AEs often involves treatment interruptions or dose reductions, which are common strategies with these TKIs. For example, in one real-world study, 93.1% of patients started regorafenib at a reduced dose, while 68.9% could tolerate **fruquintinib** at the standard dose [4].

In summary, **fruquintinib** offers a highly selective VEGFR inhibition with a manageable safety profile dominated by hypertension. This contrasts with both the broader toxicity of multi-kinase inhibitors and the more specific, but potentially severe, cardiac risks associated with certain other VEGFR-TKIs.

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To cite this document: Smolecule. [Fruquintinib safety profile comparison other VEGFR inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528503#fruquintinib-safety-profile-comparison-other-vegfr-inhibitors>]

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